molecular formula C20H26O4 B14560484 1,1'-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) CAS No. 61732-74-9

1,1'-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene)

Cat. No.: B14560484
CAS No.: 61732-74-9
M. Wt: 330.4 g/mol
InChI Key: OXPVLUWHBMBFBP-UHFFFAOYSA-N
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Description

1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene groups connected by a diethoxyethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzene with diethoxyethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation can help in scaling up the production while maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the diethoxyethane bridge provides flexibility and spatial arrangement. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorobenzene):

    1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound shares the ethane bridge but has methyl groups instead of methoxy groups, resulting in different chemical behavior.

Uniqueness

1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) is unique due to its specific combination of functional groups and the diethoxyethane bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61732-74-9

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

1-[2,2-diethoxy-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene

InChI

InChI=1S/C20H26O4/c1-5-23-20(24-6-2)19(15-7-11-17(21-3)12-8-15)16-9-13-18(22-4)14-10-16/h7-14,19-20H,5-6H2,1-4H3

InChI Key

OXPVLUWHBMBFBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)OCC

Origin of Product

United States

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